2-Bromo-2,2-difluoroethyl trifluoromethanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

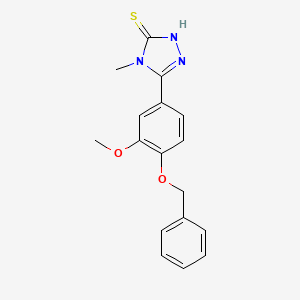

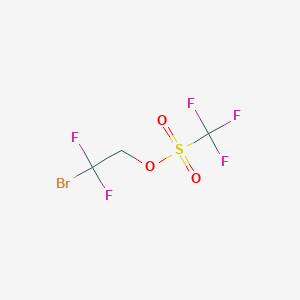

2-Bromo-2,2-difluoroethyl trifluoromethanesulfonate is a synthetic reagent with a molecular weight of 293.01 . It is known for its diverse applications in various fields.

Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-2,2-difluoroethyl trifluoromethanesulfonate . The InChI code is 1S/C3H2BrF5O3S/c4-2(5,6)1-12-13(10,11)3(7,8)9/h1H2 .Scientific Research Applications

Organic Synthesis and Intermediates

DEMTMS serves as a valuable reagent and intermediate in organic synthesis. Researchers use it to introduce trifluoromethylsulfonyl (CF₃SO₂) groups into molecules. These groups enhance the stability, lipophilicity, and bioactivity of the resulting compounds. DEMTMS is particularly useful in the preparation of pharmaceuticals, agrochemicals, and functional materials .

Catalysis

DEMTMS acts as a catalyst in various chemical reactions. Its trifluoromethylsulfonyl group can activate substrates, leading to efficient transformations. Researchers explore its catalytic properties in processes such as C–H activation, cross-coupling reactions, and asymmetric synthesis .

Fluorination Reactions

DEMTMS plays a crucial role in fluorination reactions. By introducing fluorine atoms into organic molecules, researchers can modify their properties. DEMTMS facilitates the synthesis of fluorinated building blocks, which find applications in drug discovery, materials science, and agrochemicals .

Materials Science

In materials science, DEMTMS contributes to the design of functional materials. Its trifluoromethylsulfonyl group can enhance the performance of polymers, coatings, and surface modifications. Researchers explore its use in creating hydrophobic surfaces, ion-conductive materials, and corrosion-resistant coatings .

Analytical Chemistry

DEMTMS is employed in analytical chemistry, particularly in mass spectrometry. Its unique fragmentation pattern upon ionization allows for sensitive detection and quantification of analytes. Researchers use DEMTMS as a derivatization agent to improve the analysis of complex mixtures .

properties

IUPAC Name |

(2-bromo-2,2-difluoroethyl) trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrF5O3S/c4-2(5,6)1-12-13(10,11)3(7,8)9/h1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWARBAIUQRCYHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Br)OS(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrF5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-2,2-difluoroethyl trifluoromethanesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B2656383.png)

![[5-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol](/img/structure/B2656386.png)

![3-(3-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}propanamide](/img/structure/B2656389.png)

![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2656391.png)

![(2-(benzyloxy)-5-fluorophenyl)(3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)oxiran-2-yl)methanone](/img/structure/B2656392.png)

![N-cyclopentyl-2-{5-oxo-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B2656397.png)